Cas no 1805141-86-9 ((4-Bromo-2-methyl-6-nitrophenyl)methanamine)

(4-Bromo-2-methyl-6-nitrophenyl)methanamine is a brominated and nitrated aromatic amine derivative with a reactive primary amine functional group. Its structure, featuring both electron-withdrawing (nitro, bromo) and electron-donating (methyl) substituents, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. The bromo and nitro groups enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the benzylic amine allows for further derivatization. This compound’s well-defined reactivity profile and stability under controlled conditions make it suitable for precision applications in medicinal chemistry and material science. Proper handling is advised due to potential sensitivity to light and moisture.
(4-Bromo-2-methyl-6-nitrophenyl)methanamine structure
1805141-86-9 structure
Product Name:(4-Bromo-2-methyl-6-nitrophenyl)methanamine
CAS No:1805141-86-9
MF:C8H9BrN2O2
MW:245.073261022568
CID:4976601
Update Time:2025-05-25

(4-Bromo-2-methyl-6-nitrophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-methyl-6-nitrobenzylamine
    • (4-bromo-2-methyl-6-nitrophenyl)methanamine
    • (4-Bromo-2-methyl-6-nitrophenyl)methanamine
    • Inchi: 1S/C8H9BrN2O2/c1-5-2-6(9)3-8(11(12)13)7(5)4-10/h2-3H,4,10H2,1H3
    • InChI Key: GVBRYTMNOQBXST-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(CN)=C(C)C=1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.8

(4-Bromo-2-methyl-6-nitrophenyl)methanamine Pricemore >>

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Additional information on (4-Bromo-2-methyl-6-nitrophenyl)methanamine

Introduction to (4-Bromo-2-methyl-6-nitrophenyl)methanamine (CAS No. 1805141-86-9)

(4-Bromo-2-methyl-6-nitrophenyl)methanamine, identified by the CAS registry number 1805141-86-9, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position on the phenyl ring, with an amine group attached to the methyl carbon. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for research and development.

The synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanamine involves multi-step organic reactions, often utilizing advanced methodologies such as nucleophilic substitution, nitration, and alkylation. Recent studies have focused on optimizing these processes to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These advancements highlight the compound's importance in modern chemical synthesis.

In terms of chemical properties, (4-Bromo-2-methyl-6-nitrophenyl)methanamine exhibits strong electron-withdrawing effects due to the nitro and bromine substituents. This makes it highly reactive in various chemical transformations, such as coupling reactions and electrophilic aromatic substitution. The presence of the amine group further enhances its versatility, enabling it to participate in hydrogen bonding and other intermolecular interactions.

Recent research has also delved into the biological activity of this compound. Studies have shown that (4-Bromo-2-methyl-6-nitrophenyl)methanamine demonstrates potential anti-inflammatory and antioxidant properties. For example, a 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit COX enzymes, which are key players in inflammation. Additionally, its nitro group contributes to its radical scavenging capacity, making it a promising candidate for drug development.

The application of (4-Bromo-2-methyl-6-nitrophenyl)methanamine extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with metal ions has led to its use in catalysis and sensor technology. For instance, researchers have utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions, achieving high yields under mild conditions.

In conclusion, (4-Bromo-2-methyl-6-nitrophenyl)methanamine (CAS No. 1805141-86-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for both academic research and industrial development. As ongoing studies continue to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.

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